

# Spectroscopic Profile of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Bromo-1-(bromomethyl)-2-methylbenzene

**Cat. No.:** B1291462

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-1-(bromomethyl)-2-methylbenzene**, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of directly measured spectroscopic data in public domains, this document presents predicted data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the structural elucidation of the target molecule using these spectroscopic techniques is visualized.

## Chemical Structure and Properties

- IUPAC Name: **4-Bromo-1-(bromomethyl)-2-methylbenzene**[\[1\]](#)
- Molecular Formula:  $\text{C}_8\text{H}_8\text{Br}_2$ [\[1\]](#)
- Molecular Weight: 263.96 g/mol [\[1\]](#)

- CAS Number: 156001-49-9[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-1-(bromomethyl)-2-methylbenzene**. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.2	Multiplet	3H	Aromatic protons (H-3, H-5, H-6)
~ 4.5	Singlet	2H	Bromomethyl protons (- $\text{CH}_2\text{Br}$ )
~ 2.4	Singlet	3H	Methyl protons (- $\text{CH}_3$ )

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 138 - 140	Aromatic C (quaternary, C-1)
~ 135 - 137	Aromatic C (quaternary, C-2)
~ 132 - 134	Aromatic CH (C-5 or C-6)
~ 130 - 132	Aromatic CH (C-3)
~ 128 - 130	Aromatic CH (C-6 or C-5)
~ 121 - 123	Aromatic C (quaternary, C-4)
~ 32 - 34	Bromomethyl C (- $\text{CH}_2\text{Br}$ )
~ 18 - 20	Methyl C (- $\text{CH}_3$ )

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2970 - 2850	Medium	Aliphatic C-H stretch (methyl and bromomethyl)
1600 - 1585	Medium	Aromatic C=C ring stretch
1500 - 1400	Strong	Aromatic C=C ring stretch
1210 - 1250	Strong	C-H wag (-CH <sub>2</sub> Br)
800 - 900	Strong	C-H out-of-plane bend (aromatic substitution)
600 - 700	Strong	C-Br stretch (aryl bromide)
550 - 650	Strong	C-Br stretch (benzyl bromide)

**Table 4: Predicted Mass Spectrometry Fragmentation**

m/z Value	Interpretation
262, 264, 266	Molecular ion (M <sup>+</sup> ) peak cluster, showing the characteristic isotopic pattern for two bromine atoms ( <sup>19</sup> Br and <sup>81</sup> Br).
183, 185	Loss of a bromine radical (•Br) from the molecular ion. The isotopic pattern for one bromine atom will be visible.
91	A common and often base peak for benzyl-containing compounds, corresponding to the tropylidium ion (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> ), formed after the loss of both bromine atoms and rearrangement. <sup>[2][3]</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-1-(bromomethyl)-2-methylbenzene** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample with dry potassium bromide (KBr) powder.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or with a clean ATR crystal).
  - Place the sample in the instrument and record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

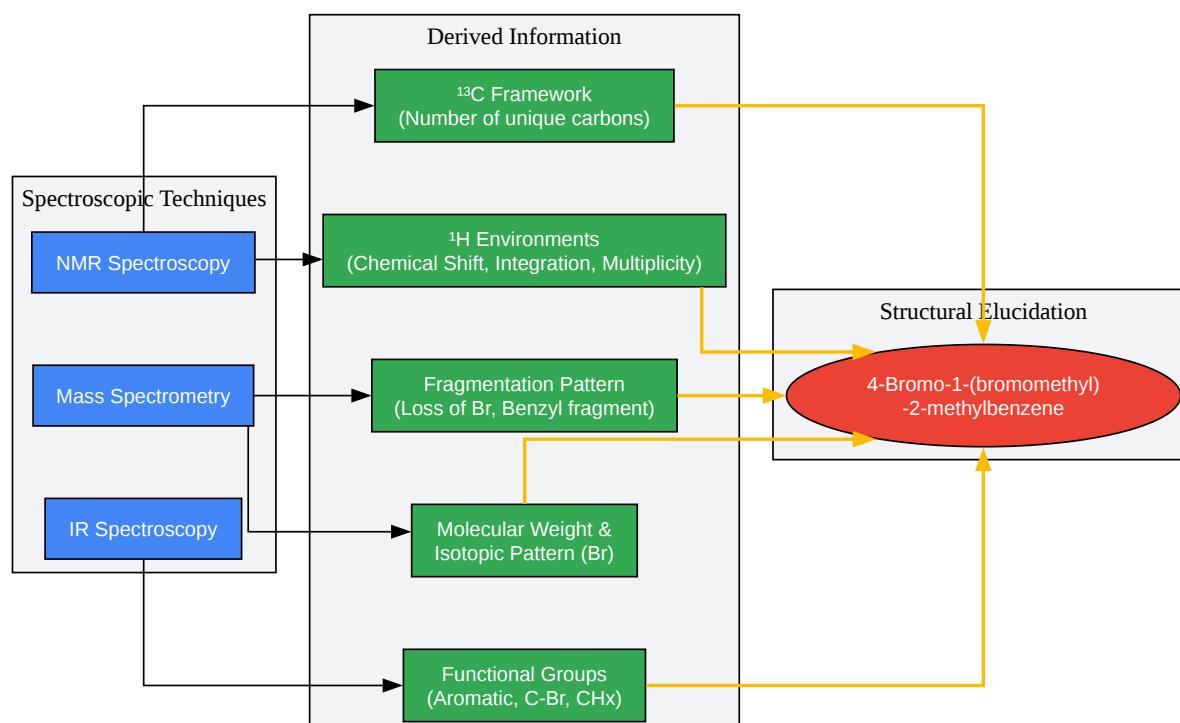
Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) or direct infusion.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation.

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-Bromo-1-(bromomethyl)-2-methylbenzene** using the discussed spectroscopic techniques.



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Caption: Logical workflow for structural elucidation.

## Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **4-Bromo-1-(bromomethyl)-2-methylbenzene**. The predicted data, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the identification and characterization of this important chemical intermediate. The integrated workflow demonstrates how  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure determination.

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